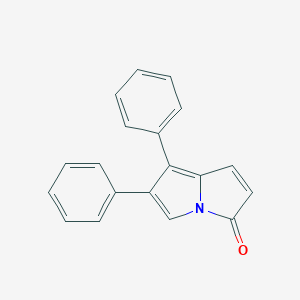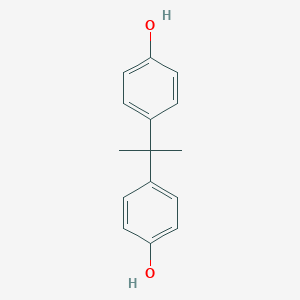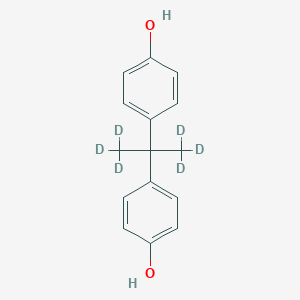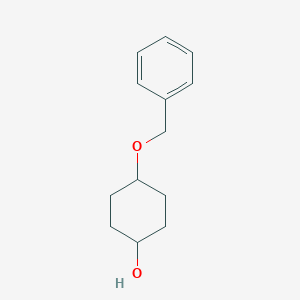
4-(Benzyloxy)cyclohexanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 4-(Benzyloxy)cyclohexanol involves various strategies, including the cyclization of benzyloxy-substituted boronates, which yields benzyloxy-substituted 2-vinylcyclohexanols with high asymmetric induction for specific isomers (Sander & Hoffmann, 1993). Another approach includes the synthesis of liquid crystalline polymers incorporating the 4-methyl-cyclohexanone moiety, revealing insights into the structural flexibility and applications of related cyclohexanol derivatives (Aly et al., 2013).
Molecular Structure Analysis
The molecular and crystal structures of derivatives of cyclohexanone, closely related to 4-(Benzyloxy)cyclohexanol, have been determined, showcasing the complex interactions and conformations that influence their physical and chemical properties. For instance, studies on cyclohexanone derivatives have revealed asymmetric chair conformations and significant molecular interactions through hydrogen bonding, highlighting the importance of molecular structure in determining the compound's physical characteristics and reactivity (Kutulya et al., 2008).
Chemical Reactions and Properties
Research on the chemical reactivity of cyclohexanol derivatives includes the exploration of novel synthesis pathways, such as the selective hydrodeoxygenation of aromatics to cyclohexanols, offering a sustainable approach to obtaining these compounds with high yields (Zhang et al., 2022). This innovative method underscores the potential of single-atom catalysis in transforming aromatic compounds efficiently.
Physical Properties Analysis
The study of physical properties, especially in the context of liquid crystalline materials, reveals how the molecular structure of cyclohexanol derivatives influences their mesomorphic behavior. The synthesis and characterization of thermotropic liquid crystalline polymers based on the cyclohexanone moiety have contributed to understanding the relationship between molecular structure and liquid crystalline properties, offering insights into the design of materials with tailored physical properties (Aly et al., 2013).
Chemical Properties Analysis
The chemical properties of 4-(Benzyloxy)cyclohexanol derivatives are closely related to their reactivity and potential applications. Studies on the cyclization reactions and hydrodeoxygenation processes highlight the versatility and reactivity of these compounds. The selective transformation of aromatic compounds into cyclohexanols through single-atom catalysis, for instance, not only demonstrates the compound's chemical reactivity but also its potential for sustainable chemical synthesis (Zhang et al., 2022).
Aplicaciones Científicas De Investigación
1. Proteomics Research
2. Synthesis of Transition Metal Complexes
- Application : 4-(Benzyloxy)cyclohexanol is used in the synthesis of transition metal complexes derived from Schiff base ligands .
- Method : The compound is used in the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . The synthesized compounds were characterized using various spectroscopic techniques (FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence), mass spectrometry, elemental analysis (CHN) and physical studies (TGA, XRD, molar conductance, melting point) .
- Results : The synthesized metal (II) complexes were found to be highly potent in vitro antioxidants and showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The Cu (II) complexes were most potent having IC 50 value from 2.98 to 3.89 µM range . The compounds were also assayed for their in vitro antimicrobial activities against four bacterial strains (S. aureus, B. subtilis, P. aeruginosa, E. coli) and two fungal strains (A. niger, C. albicans) by serial dilution method .
Safety And Hazards
Propiedades
IUPAC Name |
4-phenylmethoxycyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGBMTDJFHTXID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00525288 | |
| Record name | 4-(Benzyloxy)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00525288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)cyclohexanol | |
CAS RN |
2976-80-9 | |
| Record name | 4-(Benzyloxy)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00525288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/structure/B28149.png)
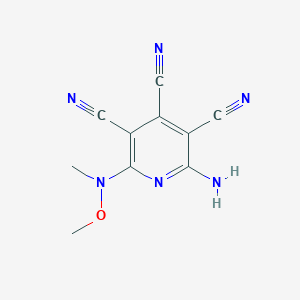
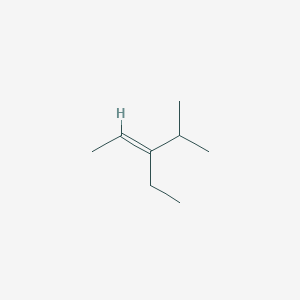
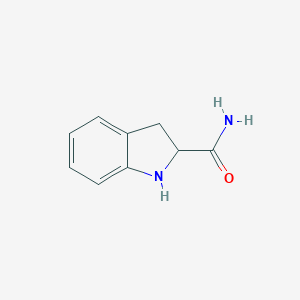
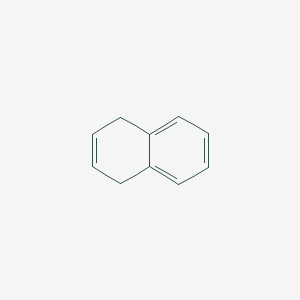
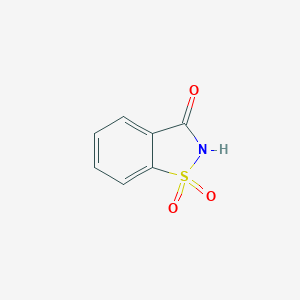
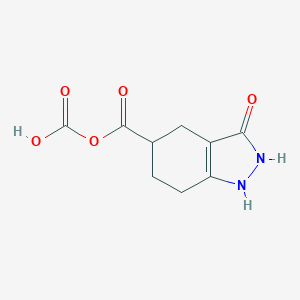
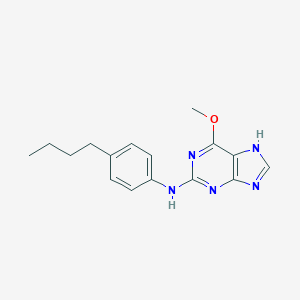
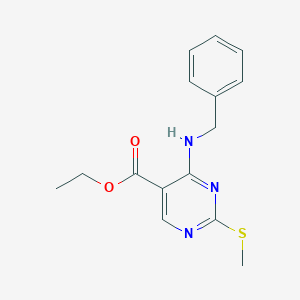
![2-[4-(Bromomethyl)phenyl]propanoic acid](/img/structure/B28180.png)
